Zapa - 92138-10-8

Zapa

Catalog Number: EVT-336694
CAS Number: 92138-10-8
Molecular Formula: C4H6N2O2S
Molecular Weight: 146.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ZapA is a widely conserved bacterial cell division protein that plays a crucial role in the assembly and stability of the FtsZ ring (Z-ring), a structure essential for bacterial cytokinesis. [] ZapA is found in a variety of bacterial species, including Escherichia coli and Bacillus subtilis. [] Its primary function is to promote the bundling and stabilization of FtsZ protofilaments, thereby contributing to the formation of a robust Z-ring, which serves as a scaffold for the assembly of the divisome, the molecular machinery responsible for cell division. []

Synthesis Analysis

ZapA is typically produced for research purposes using recombinant DNA technology. This involves cloning the zapA gene into an expression vector, introducing the vector into a suitable host organism like E. coli, and inducing expression of the zapA gene. The protein is then purified from the host cells using various chromatography techniques. [, , , , ]

Molecular Structure Analysis

ZapA is a homodimeric protein, meaning it is composed of two identical protein subunits. [] Each subunit consists of a globular head domain and a coiled-coil tail domain. [] The head domains interact to form a tetramer, which is the functional form of the protein. [, , ] The tetrameric form of ZapA possesses a charged α-helix on its globular domains, crucial for its interaction with FtsZ. [, ] The tail domains are thought to mediate interactions with other proteins involved in cell division. [] The crystal structure of ZapA from E. coli has been solved, providing valuable insights into its structure and function. []

Chemical Reactions Analysis

ZapA interacts with FtsZ in a GTP-dependent manner. [] The interaction between ZapA and FtsZ is primarily mediated by electrostatic interactions between the charged α-helix of ZapA and a region near the GTP-binding site of FtsZ. [, ] Chemical cross-linking mass spectrometry (CXMS) has been used to identify specific residues involved in the interaction. [, ] For example, lysine 42 of ZapA has been shown to cross-link with lysines 51 and 66 of FtsZ. []

Mechanism of Action

ZapA promotes the bundling and stabilization of FtsZ protofilaments by bridging adjacent filaments. [, , , ] The tetrameric structure of ZapA enables it to bind to two FtsZ filaments simultaneously, leading to the formation of FtsZ bundles. [, , ] ZapA can also stabilize longitudinal bonds between FtsZ monomers, promoting polymerization even in FtsZ mutants with impaired polymerization interfaces. [] Although ZapA does not directly affect FtsZ's GTPase activity under physiological conditions, it can modulate the GTPase activity in vitro under specific conditions like high magnesium concentrations. [, ] ZapA also plays a role in the spatial regulation of FtsZ assembly by interacting with other cell division proteins, such as ZapB, which in turn interacts with MatP, a protein that binds to the chromosomal terminus region. [, , , ] This interaction network helps to coordinate Z-ring formation with chromosome segregation. [, , , ]

Applications

ZapA could potentially be used in synthetic biology applications to engineer bacterial cells with controlled division properties. This could be achieved by manipulating ZapA expression levels or introducing modified versions of ZapA with altered functionalities. []

Future Directions

Structural Studies of ZapA-FtsZ Complexes:

Further structural studies are needed to elucidate the precise molecular interactions between ZapA and FtsZ, as well as other Zap proteins. This could be achieved through X-ray crystallography, cryo-electron microscopy, or other high-resolution structural techniques. [, ]

ZapA is widely conserved among bacteria, but its precise function may vary between species. Studying ZapA in a broader range of bacterial species will enhance our understanding of its role in cell division and its potential as a drug target. [, , ]

Further research is needed to understand the complex interplay between ZapA, other Zap proteins, and various regulators of FtsZ assembly. This will provide a more comprehensive picture of the mechanisms that control bacterial cytokinesis. [, , , , , , ]

Development of ZapA-Based Antimicrobial Strategies:

Efforts should be focused on developing novel antimicrobial strategies targeting ZapA or its interactions with FtsZ. This could involve the design of small molecules or peptides that disrupt ZapA function or interfere with its binding to FtsZ. [, ]

FtsZ

Compound Description: FtsZ is a bacterial protein and a homolog of tubulin, essential for cell division. It polymerizes into a ring-like structure called the Z-ring at the future division site. [, , , , ] FtsZ possesses GTPase activity, hydrolyzing GTP to provide energy for its polymerization and dynamic behavior. [, ]

Relevance: FtsZ is the primary interaction partner of ZapA. [, , , , , , , ] ZapA stabilizes FtsZ protofilaments, promoting their bundling and enhancing the stability of the Z-ring. [, , , , , ] The interaction between ZapA and FtsZ is crucial for the proper localization and function of both proteins during bacterial cell division. [, , ]

ZapB

Compound Description: ZapB is another essential cell division protein that localizes to the division site in bacteria. [, , , ] It interacts directly with ZapA. [, , ] ZapB plays a role in connecting the Z-ring to the chromosome through an interaction with the DNA-binding protein MatP. [, ]

Relevance: ZapB interacts with ZapA at the Z-ring, forming a ternary complex with FtsZ. [, ] This interaction is important for the proper spatial organization of the division septum. [, ]

ZapC

Compound Description: ZapC is a non-essential cell division protein that localizes to the Z-ring. [, ] It has been shown to interact with FtsZ and contribute to Z-ring stability. [, ]

Relevance: While ZapC is not as widely conserved as ZapA, it shares a functional role in stabilizing the Z-ring. [, ] Studies suggest that ZapC acts synergistically with ZapA to promote efficient cell division. [, ]

ZapD

Compound Description: ZapD is a cell division protein that localizes to the Z-ring and interacts directly with FtsZ. [, ] It plays a role in stabilizing the Z-ring and is important for the proper assembly and function of the divisome. [, ]

Relevance: Like ZapA, ZapD interacts directly with FtsZ and contributes to Z-ring stability. [, ] These proteins may have overlapping roles in regulating FtsZ polymerization and bundling. [, ]

FtsA

Compound Description: FtsA is an ATPase and an essential cell division protein that acts as a membrane anchor for FtsZ. [, ] It interacts with FtsZ and helps tether the Z-ring to the cytoplasmic membrane. [, ]

Relevance: FtsA and ZapA both interact with FtsZ and contribute to the stability of the Z-ring. [, ] FtsA anchors FtsZ to the membrane, while ZapA promotes lateral interactions between FtsZ protofilaments. [, ] They work together to ensure proper Z-ring assembly and function.

ZipA

Compound Description: ZipA is another essential cell division protein that acts as a membrane anchor for FtsZ. [, ] It directly interacts with FtsZ and helps to tether the Z-ring to the cytoplasmic membrane. [, ]

Relevance: Similar to FtsA, ZipA plays a role in anchoring FtsZ to the membrane, while ZapA functions in stabilizing FtsZ protofilaments within the Z-ring. [, ] Together, these interactions are crucial for the correct positioning and function of the Z-ring during cell division.

MinC

Compound Description: MinC is a key component of the Min system, a negative regulator of FtsZ assembly that prevents Z-ring formation at the cell poles. [, ] It directly interacts with FtsZ and inhibits its polymerization. [, ]

Relevance: MinC and ZapA have opposing roles in regulating FtsZ assembly. [, ] MinC inhibits FtsZ polymerization to prevent polar Z-ring formation, while ZapA promotes FtsZ bundling to stabilize the Z-ring at midcell. [, ] This interplay ensures that cell division occurs at the correct location.

SlmA

Compound Description: SlmA is a DNA-binding protein that acts as a spatial regulator of FtsZ assembly. [, ] It binds to specific DNA sequences and prevents Z-ring formation over the nucleoid, ensuring that cell division does not occur before chromosome segregation is complete. [, ]

Relevance: SlmA and ZapA have opposing roles in regulating FtsZ assembly, similar to MinC. [, ] SlmA prevents Z-ring formation over the nucleoid, while ZapA promotes Z-ring stability at midcell. [, ] This balance ensures that cell division is properly coordinated with chromosome segregation.

Human β-defensin 1 (hBD1)

Compound Description: Human β-defensin 1 (hBD1) is an antimicrobial peptide found in the urinary tract, contributing to the innate immune response. []

Relevance: Research has shown that the metalloprotease ZapA, produced by the bacterium Proteus mirabilis, can degrade hBD1. [] This degradation may contribute to the virulence of P. mirabilis in urinary tract infections by impairing the host's innate immune defenses. []

Properties

CAS Number

92138-10-8

Product Name

(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE

IUPAC Name

(E)-3-carbamimidoylsulfanylprop-2-enoic acid

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+

InChI Key

QEYNZJBVNYDZKZ-OWOJBTEDSA-N

SMILES

C(=CSC(=N)N)C(=O)O

Synonyms

3-((aminoiminomethyl)thio)-2-propenoic acid
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer
3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer
ZAPA

Canonical SMILES

C(=CSC(=N)N)C(=O)O

Isomeric SMILES

C(=C/SC(=N)N)\C(=O)O

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